2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammatory diseases, and neurological disorders.
Scientific Research Applications
Antipathogenic Activity
Research by Limban et al. (2011) on thiourea derivatives demonstrates the potential of fluorine-substituted compounds in developing antimicrobial agents with antibiofilm properties. Their study highlighted the synthesis of acylthioureas with significant antipathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Anti-HIV and CDK2 Inhibition
Makki et al. (2014) synthesized fluorine substituted 1,2,4-triazinones, exploring their potential as anti-HIV-1 and CDK2 inhibitors. This study underscores the role of fluorine in enhancing the activity of pharmaceutical compounds against viral infections and cancer (Makki, Abdel-Rahman, & Khan, 2014).
Antibacterial Agents
Holla et al. (2003) focused on new biologically active molecules incorporating fluorophenyl groups, demonstrating promising antibacterial activities. This work illustrates the pharmacophore's utility in creating effective antimicrobial treatments (Holla, Bhat, & Shetty, 2003).
Intermolecular Interaction Analysis
Chopra and Row (2005) analyzed crystal structures of halogen-substituted benzanilides to understand weak interactions involving halogens. Their findings contribute to the design of molecules with tailored properties for specific applications, highlighting the structural importance of halogens (Chopra & Row, 2005).
Synthesis and Evaluation of Antimicrobial Activity
Mishra and Chundawat (2019) synthesized a series of piperazine derivatives, showing potent activity against bacterial strains like P. aeruginosa. This research emphasizes the synthesis strategy and the role of fluorine in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Mechanism of Action
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the individual’s body (such as their metabolic rate and overall health status)
properties
IUPAC Name |
2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBGOWOOMKTIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide |
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